molecular formula C21H19NO6 B14872463 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14872463
M. Wt: 381.4 g/mol
InChI Key: FBZYNWPTFDLWGC-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the benzyloxy and dimethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and suitable activating agents.

    Attachment of the Dimethoxyphenyl Group: This can be done using 2,4-dimethoxybenzylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research may explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyloxy-6,2′,3′,4′-tetramethoxyisoflav-3-ene
  • 2,6,7,2′,3′,4′-hexamethoxyisoflav-3-ene

Uniqueness

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H19NO6/c1-25-15-8-9-16(18(10-15)26-2)22-21(24)19-11-17(23)20(13-28-19)27-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,22,24)

InChI Key

FBZYNWPTFDLWGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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